molecular formula C14H24N2O2 B2793027 N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine CAS No. 46906-87-0

N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine

Cat. No.: B2793027
CAS No.: 46906-87-0
M. Wt: 252.358
InChI Key: QFECSZWXESTQTG-UHFFFAOYSA-N
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Description

N’-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is a chemical compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, attached to a propane-1,3-diamine backbone

Scientific Research Applications

N’-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine typically involves the protection of the amine groups followed by the introduction of the benzyl group. One common method involves the reaction of 2,4-dimethoxybenzyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of microwave-assisted synthesis can also be explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N’-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the amine groups can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxybenzyl)-N,N-dimethylamine: Lacks the propane-1,3-diamine backbone.

    N-(2,4-dimethoxybenzyl)-N-methylpropane-1,3-diamine: Contains only one methyl group on the amine.

    N-(2,4-dimethoxybenzyl)-N,N-dimethylbutane-1,4-diamine: Has a longer alkyl chain.

Uniqueness

N’-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is unique due to its specific substitution pattern and the presence of both methoxy and dimethylamine groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-16(2)9-5-8-15-11-12-6-7-13(17-3)10-14(12)18-4/h6-7,10,15H,5,8-9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFECSZWXESTQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-dimethylaminopropylamine (3.06 g), 2,4-dimethoxybenzaldehyde (6.0 g) and sodium triacetoxyborohydride (9.54 g) in methanol (20 mL) was stirred at room temperature for 10 hours. The mixture was concentrated under vacuum and the residue was dissolved in ethyl acetate and washed with water and brine, dried (Na2SO4) and filtered. The filtrate was evaporated to dryness to give N-(2,4-dimethoxybenzyl)-N-(3-dimethylaminopropyl)amine (7.2 g) as a brown oil which was used directly without further characterisation.
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9.54 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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